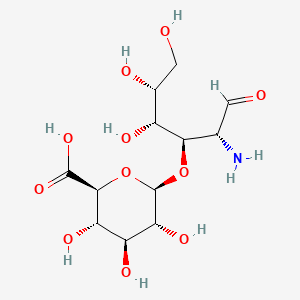

Hyalobiuronic acid

Description

Structure

3D Structure

Properties

CAS No. |

499-15-0 |

|---|---|

Molecular Formula |

C12H21NO11 |

Molecular Weight |

355.29 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22)/t3-,4+,5+,6-,7-,8+,9+,10-,12+/m0/s1 |

InChI Key |

WNWNYJSOBYTXFA-BZIARYSWSA-N |

SMILES |

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O |

Synonyms |

hyalobiuronic acid |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Hyaluronan: Insights from Hyalobiuronic Acid Studies

Primary Structure Elucidation of the Hyalobiuronic Acid Disaccharide Unit

Glycosidic Linkages and Stereochemistry of D-Glucuronic Acid and N-Acetyl-D-Glucosamine

This compound is composed of two monosaccharide derivatives: D-glucuronic acid and N-acetyl-D-glucosamine. researchgate.netnutrafoods.eu These units are arranged in an alternating, unbranched sequence to form the hyaluronan chain. sigmaaldrich.com The linkage between the D-glucuronic acid and the N-acetyl-D-glucosamine is a β-(1→3) glycosidic bond. nutrafoods.eusigmaaldrich.com This means the anomeric carbon (C1) of D-glucuronic acid is linked to the hydroxyl group at the C3 position of N-acetyl-D-glucosamine, and the stereochemistry at the anomeric carbon is of the beta configuration.

Conversely, the N-acetyl-D-glucosamine is linked to the subsequent D-glucuronic acid unit via a β-(1→4) glycosidic bond. researchgate.netsigmaaldrich.com In this linkage, the anomeric carbon (C1) of N-acetyl-D-glucosamine is connected to the hydroxyl group at the C4 position of D-glucuronic acid, again in the beta configuration. This repeating pattern of β-(1→3) and β-(1→4) linkages is the defining characteristic of the primary structure of hyaluronan.

| Monosaccharide 1 | Monosaccharide 2 | Glycosidic Bond |

|---|---|---|

| D-Glucuronic Acid | N-Acetyl-D-Glucosamine | β-(1→3) |

| N-Acetyl-D-Glucosamine | D-Glucuronic Acid | β-(1→4) |

Research on Secondary and Tertiary Conformations of Hyaluronan Chains

The seemingly simple primary structure of hyaluronan gives rise to complex secondary and tertiary structures, largely influenced by its environment. These higher-order structures are critical to its biological functions.

Intramolecular and Intermolecular Hydrogen Bonding Networks in Hyaluronan

Hydrogen bonding plays a significant role in stabilizing the conformation of hyaluronan chains. Intramolecular hydrogen bonds, those occurring within a single hyaluronan chain, are crucial for its secondary structure. In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), a persistent intramolecular hydrogen bond is observed between the amide hydrogen of an N-acetyl-D-glucosamine residue and the carboxylate group of the adjacent D-glucuronic acid residue. nih.gov However, in aqueous solutions, this direct bond is often disrupted by water molecules, which can form a "water bridge" between the two groups. nih.gov Molecular dynamics simulations suggest that intramolecular hydrogen bonds are in a rapid, sub-nanosecond exchange with hydrogen bonds to surrounding water molecules. glycoforum.gr.jp Four intramolecular hydrogen bonds per disaccharide unit are predicted to be in rapid exchange with solvent water molecules, contributing to local chain flexibility. glycoforum.gr.jp

Intermolecular hydrogen bonds, those between different hyaluronan chains, are also possible. At very low pH (around 2.5), enhanced formation of double hydrogen bonds between carboxylic acid and amide groups can occur, leading to gelation. acs.org However, under physiological conditions in aqueous solution, stable duplexes formed by intermolecular hydrogen bonds are not expected to be a dominant feature. utb.cz The hydrophilic nature of hyaluronan and electrostatic repulsion between the negatively charged carboxylate groups generally disfavor strong, persistent chain-chain associations in water. utb.czmdpi.com

Helical Structures and Random Coil Formations in Aqueous Environments

The conformation of hyaluronan in aqueous solution has been a subject of considerable research and some debate. Early studies based on fiber diffraction data suggested various helical structures, including a two-fold helix where each disaccharide unit is twisted 180 degrees relative to its neighbors. glycoforum.gr.jp More recent research combining NMR spectroscopy and molecular dynamics simulations indicates that in solution, hyaluronan oligosaccharides adopt an average conformation that is close to a contracted, left-handed 4-fold helix. nih.govcapes.gov.br

However, at the scale of the entire polymer, hyaluronan is often described as a "stiffened random coil" or exhibiting "worm-like" behavior. nih.govuu.se This means that while there is local, ordered helical structure over short segments of the chain, the entire macromolecule does not maintain a rigid, rod-like shape but instead adopts a more flexible, expanded coil conformation in solution. e-bookshelf.de This random coil nature is responsible for the high viscosity and space-filling properties of hyaluronan solutions. uu.see-bookshelf.de The molecule's conformation can also be influenced by factors such as pH, salt concentration, and the presence of cations. nutrafoods.eu

Computational Modeling and Simulation Studies of Hyaluronan Conformation

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the conformational dynamics of hyaluronan at an atomic level. glycoforum.gr.jpacs.org These methods allow researchers to overcome the limitations of experimental techniques and explore the transient and dynamic nature of the molecule in various environments. glycoforum.gr.jp

Early computational work focused on calculating the lowest energy conformations for the glycosidic linkages, which were found to be consistent with the left-handed geometries observed in X-ray diffraction studies. glycoforum.gr.jp More advanced MD simulations, which explicitly include water molecules and ions, have provided a more nuanced picture. nih.govcapes.gov.br These simulations have been crucial in demonstrating the dynamic nature of hydrogen bonds in aqueous solution, showing that they are weak and transient, rapidly interchanging with water molecules rather than forming stable, persistent intramolecular bonds as seen in the solid state. glycoforum.gr.jpnih.gov

| Finding | Methodology | Implication |

|---|---|---|

| Dynamic and transient intramolecular hydrogen bonds in water. glycoforum.gr.jpnih.gov | Molecular Dynamics (MD) Simulations with explicit water. | Contrasts with stable H-bonds in solid-state models; explains flexibility. |

| Average conformation of oligosaccharides is a contracted left-handed 4-fold helix. nih.govcapes.gov.br | MD Simulations and NMR Spectroscopy. | Provides a model for the local secondary structure in solution. |

| Water molecules form bridges disrupting direct amide-carboxylate H-bonds. nih.gov | Computer Simulations. | Highlights the critical role of the aqueous environment in determining conformation. |

| Electrostatic repulsion disfavors stable intermolecular duplexes in water. utb.czmdpi.com | Molecular Dynamics (MD) Simulations. | Explains why hyaluronan exists primarily as individual chains in solution. |

Biosynthesis and Metabolic Pathways of Hyaluronan: Investigating Precursors and Enzymatic Mechanisms

Enzymatic Synthesis of Hyaluronan Precursors Involving Hyalobiuronic Acid Constituents

The production of hyaluronan is critically dependent on the continuous supply of two activated sugar precursors: UDP-D-glucuronic acid (UDP-GlcA) and UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.gov The biosynthesis of these precursors is an energy-intensive process, branching off from central glucose metabolism. nih.gov

UDP-D-Glucuronic Acid (UDP-GlcA) Biosynthesis Pathway

The synthesis of UDP-GlcA begins with glucose entering the cell and being converted to glucose-6-phosphate. researchgate.net This is then transformed into UDP-glucose, which is subsequently oxidized by the enzyme UDP-glucose dehydrogenase (UGDH) to form UDP-GlcA. researchgate.netnih.gov This pathway is a crucial control point, as the availability of UDP-GlcA can be a rate-limiting factor for hyaluronan production. universiteitleiden.nl In fact, overexpression of UGDH has been shown to increase hyaluronan synthesis without affecting other glycosaminoglycans, highlighting the specific reliance of hyaluronan production on UDP-GlcA levels. universiteitleiden.nl

UDP-N-Acetyl-D-Glucosamine (UDP-GlcNAc) Biosynthesis Pathway

The biosynthesis of UDP-GlcNAc, the other essential precursor, starts with fructose-6-phosphate (B1210287), an intermediate in glycolysis. researchgate.netnih.gov Through a series of enzymatic reactions involving the hexosamine biosynthetic pathway (HBP), fructose-6-phosphate is converted to UDP-GlcNAc. uninsubria.itresearchgate.net This pathway is influenced by the availability of glucose, amino acids, fatty acids, and nucleotides. researchgate.net The first step, the conversion of fructose-6-phosphate to glucosamine-6-phosphate, is considered the rate-limiting step in this pathway. nih.gov UDP-GlcNAc not only serves as a substrate for hyaluronan synthesis but also plays a regulatory role through O-GlcNAcylation of proteins, including hyaluronan synthases themselves. uninsubria.ituniversiteitleiden.nl

Hyaluronan Synthases (HAS) and Their Catalytic Mechanisms

Hyaluronan synthases (HAS) are a family of integral membrane proteins that catalyze the polymerization of hyaluronan. wikipedia.orgfrontiersin.org In mammals, there are three main isoforms: HAS1, HAS2, and HAS3. wikipedia.orgfrontiersin.org These enzymes are unique bifunctional glycosyltransferases, meaning they possess the ability to add both GlcA and GlcNAc to the growing polysaccharide chain, a departure from the "one enzyme, one linkage" rule in glycobiology. oup.com

Substrate Recognition and Polymerization at the Plasma Membrane

HAS enzymes are embedded in the plasma membrane, with their catalytic domains facing the cytoplasm where the UDP-sugar precursors are located. glycoforum.gr.jpfrontiersin.orgoup.com The synthesis process begins with the binding and hydrolysis of a UDP-GlcNAc molecule, which serves as a monosaccharide primer. oup.com The enzyme then sequentially adds UDP-GlcA and UDP-GlcNAc to the non-reducing end of the nascent hyaluronan chain. oup.com As the chain elongates, it is concurrently extruded across the plasma membrane into the extracellular space. researchgate.netoup.com This coupling of synthesis and secretion is facilitated by the interaction of the enzyme's catalytic domain with a transmembrane channel-forming region. oup.com The process is processive, meaning the enzyme does not release the growing chain until polymerization is complete. nih.gov

Isoform-Specific Synthesis of Hyaluronan Molecular Weights (HAS1, HAS2, HAS3)

The three mammalian HAS isoforms exhibit distinct enzymatic properties, leading to the synthesis of hyaluronan chains of varying molecular weights. nih.gov These differences in product size have significant functional implications.

HAS1: Generally produces hyaluronan with a broad size distribution, ranging from 2 x 10^5 to approximately 2 x 10^6 Da. nih.gov In vitro studies have shown it can produce shorter chains of around 0.12 x 10^6 Da. nih.gov HAS1 has a lower affinity for its substrates, particularly UDP-GlcA, compared to the other isoforms. frontiersin.org

HAS2: Is responsible for synthesizing very high molecular weight hyaluronan, often exceeding 2 x 10^6 Da. nih.govatlasgeneticsoncology.org HAS2 is considered the primary hyaluronan synthase in many adult tissues and is essential for embryonic development. uninsubria.itwikipedia.org

HAS3: Synthesizes hyaluronan with a lower molecular weight range, typically from 1 x 10^5 to 1 x 10^6 Da in vitro. nih.gov However, like the other isoforms, it can produce high molecular weight hyaluronan in living cells. nih.gov HAS3 has the highest catalytic activity among the three isoforms. nih.gov

Table 1: Properties of Mammalian Hyaluronan Synthase Isoforms

| Isoform | Gene Location | Molecular Weight of HA Produced (in vitro) | Key Characteristics |

|---|---|---|---|

| HAS1 | 19q13.4 | 2 x 10^5 to ~2 x 10^6 Da nih.gov | Lower affinity for substrates. frontiersin.org |

| HAS2 | 8q24.12 | >2 x 10^6 Da nih.gov | Essential for embryonic development; produces the longest HA chains. wikipedia.orgatlasgeneticsoncology.org |

| HAS3 | 16q22.1 | 1 x 10^5 to 1 x 10^6 Da nih.gov | Highest catalytic activity. nih.gov |

Regulation of Hyaluronan Biosynthesis

The synthesis of hyaluronan is a tightly regulated process at multiple levels, ensuring that its production is responsive to the needs of the cell and its environment. mizutanifdn.or.jpresearchgate.net

Regulation occurs at the level of gene expression , with the transcription of the three HAS genes being influenced by a variety of stimuli, including growth factors (like TGF-β1, PDGF-BB, and EGF), cytokines, and hormones. mizutanifdn.or.jpresearchgate.netscielo.br The promoters for the HAS genes contain response elements for numerous transcription factors, allowing for complex and context-specific control. researchgate.net

Substrate availability is another critical regulatory point. The cellular concentrations of UDP-GlcA and UDP-GlcNAc can directly impact the rate of hyaluronan synthesis. nih.govuniversiteitleiden.nl Low levels of these precursors can be rate-limiting. nih.gov

Furthermore, post-translational modifications of the HAS enzymes themselves play a significant role in regulating their activity and stability. glycoforum.gr.jp For instance, the activity of HAS2 can be modulated by phosphorylation and O-GlcNAcylation. uninsubria.ituniversiteitleiden.nl O-GlcNAcylation of HAS2, which is dependent on the levels of UDP-GlcNAc, increases the enzyme's stability and promotes hyaluronan synthesis. uninsubria.it

This intricate network of regulatory mechanisms allows cells to precisely control the amount and size of the hyaluronan they produce, which in turn influences a wide array of physiological and pathological processes. mizutanifdn.or.jp

Post-Translational Regulation of Hyaluronan Synthase Activity

The activity of hyaluronan synthase (HAS) enzymes is not solely dependent on their expression levels; it is also subject to rapid and dynamic regulation through post-translational modifications (PTMs). atlasgeneticsoncology.orguniprot.org These modifications, which occur after the protein has been synthesized, can alter the enzyme's catalytic activity, stability, and subcellular localization. glycoforum.gr.jpuniprot.org This allows cells to quickly modulate hyaluronan synthesis in response to immediate environmental cues, complementing the slower process of genetic regulation. nih.gov The primary PTMs known to regulate HAS enzymes, particularly HAS2, are phosphorylation, O-GlcNAcylation, and ubiquitination. glycoforum.gr.jpuniprot.orgnih.gov

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, can either activate or inhibit HAS activity depending on the specific site of modification and the signaling pathway involved. taylorandfrancis.comresearchgate.net Evidence suggests that protein kinases, such as Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), play a role in this process. taylorandfrancis.comucsd.edu For example, treatment of cell membrane preparations with alkaline phosphatase, an enzyme that removes phosphate groups, can decrease HAS activity. nih.govresearchgate.net Conversely, phosphorylation of HAS2 by AMPK, a key sensor of cellular energy status, has been shown to inhibit the enzyme's activity. nih.govucsd.edu Phosphorylation at specific residues is also crucial for the proper trafficking of the enzyme; for example, phosphorylation at Threonine-110 is required for HAS2 transport from the endoplasmic reticulum to the Golgi apparatus. uniprot.org

O-GlcNAcylation

O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues of proteins. researchgate.net This modification is highly sensitive to the cellular concentration of UDP-N-acetylglucosamine (UDP-GlcNAc), one of the two essential precursors for hyaluronan synthesis. ucsd.eduresearchgate.net O-GlcNAcylation generally has an activating effect on HAS enzymes. nih.gov For HAS2, O-GlcNAcylation at Serine-221 has been found to dramatically increase its stability and activity. uniprot.orgresearchgate.net This modification enhances the enzyme's half-life from approximately 17 minutes to over 5 hours and promotes its localization to the plasma membrane where synthesis occurs. researchgate.net Similarly, O-GlcNAcylation of HAS3 increases its stability and activity. uniprot.org This creates a positive feedback loop where high levels of the UDP-GlcNAc substrate not only fuel the enzymatic reaction but also enhance the synthase's stability and activity through O-GlcNAcylation. researchgate.netoup.com

Ubiquitination

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This can target the protein for degradation or serve other regulatory functions. For HAS2, ubiquitination at Lysine-190 is essential for its enzymatic activity and its ability to form oligomers. uniprot.org The ubiquitination status of HAS2 is controlled by the opposing actions of ubiquitin ligases and deubiquitinating enzymes (DUBs), such as USP4 and USP17, which remove ubiquitin. uniprot.org This dynamic process adds another layer of control over the functional pool of HAS2 at the cell membrane. uniprot.org

Interactive Data Table: Post-Translational Modifications of Hyaluronan Synthases

Metabolic Flux Optimization for Enhanced Hyaluronan Synthesis in Engineered Systems

The large-scale production of hyaluronan for medical and cosmetic applications relies heavily on microbial fermentation. mdpi.com To maximize yields, host microorganisms such as Corynebacterium glutamicum, Bacillus subtilis, Lactococcus lactis, and Escherichia coli are metabolically engineered. mdpi.comnih.gov The core principle of this engineering is to optimize metabolic flux, directing the flow of carbon and energy away from competing pathways and towards the synthesis of hyaluronan precursors and the final polymer. nih.gov This involves a multi-pronged approach targeting precursor supply, cofactor availability, and the expression of the synthase itself.

Enhancing Precursor Supply

The synthesis of hyaluronan requires two sugar nucleotide precursors: UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-glucuronic acid (UDP-GlcA). ucsd.eduoup.com The intracellular availability of these molecules is a major rate-limiting factor. frontiersin.orgsbmu.ac.ir Therefore, a primary strategy in metabolic engineering is to amplify the biosynthetic pathways that produce them. researchgate.netnih.gov

This is often achieved by overexpressing the genes encoding the key enzymes in these pathways. nih.gov For example, in E. coli, overexpressing the gene clusters glmS-glmM-glmU and galU-ugd enhances the production of UDP-GlcNAc and UDP-GlcA, respectively. researchgate.netnih.govfrontiersin.org Similarly, in Corynebacterium glutamicum, engineering the pathways for these precursors is a critical step. sbmu.ac.ir

Strategies also involve eliminating competing metabolic pathways. researchgate.netfrontiersin.org Knocking out genes like pfkA (phosphofructokinase I) and zwf (glucose-6-phosphate dehydrogenase) in E. coli can redirect the flow of glucose metabolites away from glycolysis and the pentose (B10789219) phosphate pathway, respectively, and channel them towards the hyaluronan precursor pathways. researchgate.netfrontiersin.org

Optimizing Carbon Uptake and Cofactor Availability

Efficient uptake of the primary carbon source, typically glucose, is fundamental. nih.govfrontiersin.org In C. glutamicum, deleting the iolR gene, which encodes a repressor of glucose transporters, has been shown to improve glucose uptake and subsequently increase hyaluronan titer. nih.govnih.govfrontiersin.org

The synthesis of hyaluronan is an energy-intensive process that consumes ATP. nih.govkoreascience.kr Engineering the host's central metabolism to increase ATP generation can, therefore, boost production. koreascience.kr One novel strategy employed in C. glutamicum is the expression of Vitreoscilla hemoglobin (VHb), which improves oxygen transfer efficiency, leading to more ATP and an improved NAD+/NADH ratio, ultimately enhancing hyaluronan synthesis. nih.govnih.govfrontiersin.org The availability of other cofactors is also important. For instance, intensifying the synthesis of cardiolipin, a phospholipid that acts as an auxiliary factor for the hyaluronan synthase enzyme, has been shown to be an effective strategy in C. glutamicum. nih.govfrontiersin.org

Genome-Scale Metabolic Modeling

Modern metabolic engineering often employs computational tools like genome-scale metabolic models (GEMs) to predict effective genetic interventions. mdpi.comnih.gov By simulating the entire metabolic network of an organism, researchers can identify non-obvious gene knockout or overexpression targets that are likely to enhance the flux towards a desired product like hyaluronan. mdpi.com For example, a GEM analysis of Lactococcus lactis predicted that supplementing the fermentation medium with inosine (B1671953) could significantly boost hyaluronan production, a finding that was subsequently validated experimentally. mdpi.com

Interactive Data Table: Strategies for Metabolic Flux Optimization in Engineered Systems

Enzymatic and Non Enzymatic Degradation Mechanisms of Hyaluronan Yielding Hyalobiuronic Acid Fragments

Hyaluronidase-Mediated Hydrolysis of Hyaluronan

Hyaluronidases are a group of enzymes that catalyze the degradation of hyaluronan by cleaving its glycosidic bonds. researchgate.net These enzymes are found in a wide range of organisms, from bacteria to vertebrates, and play crucial roles in processes such as tissue remodeling, fertilization, and inflammation. nih.govontosight.ai

Characterization of Vertebrate Hyaluronidases (HYAL1, HYAL2, HYAL3, PH20)

In vertebrates, several hyaluronidases have been identified, with HYAL1, HYAL2, HYAL3, and PH20 being the most prominent. These enzymes exhibit distinct tissue distributions, enzymatic properties, and biological functions. nih.govnih.gov

HYAL1 : This enzyme is the primary hyaluronidase (B3051955) found in plasma and is active at an acidic pH. nih.govwikipedia.org It is a lysosomal enzyme responsible for the intracellular degradation of hyaluronan of all sizes into smaller fragments, predominantly tetrasaccharides. wikipedia.orgsav.skpatsnap.com HYAL1 is crucial for the complete breakdown of hyaluronan within lysosomes. nih.gov It achieves this by hydrolyzing the β-1,4-glycosidic bonds between N-acetylglucosamine and glucuronic acid residues. ontosight.aipatsnap.com

HYAL2 : As a glycosylphosphatidylinositol (GPI)-anchored cell-surface enzyme, HYAL2 initiates the degradation of high-molecular-weight hyaluronan at the cell surface. mdpi.commaayanlab.cloud It cleaves large hyaluronan polymers into intermediate-sized fragments of approximately 20 kDa (around 50 disaccharide units). nih.govmdpi.com These fragments are then typically internalized for further degradation by HYAL1 in the lysosomes. mdpi.com While HYAL2 has weaker enzymatic activity compared to HYAL1 and prefers an acidic pH, it plays a crucial role in the initial breakdown of extracellular hyaluronan. nih.govmdpi.comgenecards.org Recent studies also suggest that HYAL2 is involved in regulating the alternative splicing of CD44 pre-mRNA and cytoskeletal organization. wikipedia.org

HYAL3 : Found primarily in the testis and bone marrow, the precise role and enzymatic activity of HYAL3 are not as well-defined as those of HYAL1 and HYAL2. nih.govwikipedia.org While it shares structural similarities with other hyaluronidases, its ability to degrade hyaluronan has not been definitively demonstrated. wikipedia.orgscbt.com Some research suggests its involvement in follicular atresia and the induction of the acrosome reaction in sperm. genecards.org

PH20 : This hyaluronidase is famously located on the surface of sperm and within the inner acrosomal membrane. nih.gov It plays a critical role in fertilization by degrading the hyaluronic acid-rich matrix surrounding the ovum, allowing the sperm to penetrate. nih.govebi.ac.uk Recombinant human PH20 (rHuPH20) is used clinically to temporarily break down hyaluronan in the subcutaneous space, facilitating the delivery of co-administered drugs. researchgate.netjnjmedicalconnect.com PH20 exhibits a broad pH range of activity. researchgate.net

Table 1: Characteristics of Vertebrate Hyaluronidases

| Hyaluronidase | Location | Optimal pH | Primary Function | Degradation Products |

| HYAL1 | Lysosomes, Plasma | Acidic (3.7-4.5) wikipedia.orgatlasgeneticsoncology.org | Intracellular degradation of HA | Tetrasaccharides sav.skpatsnap.com |

| HYAL2 | Cell surface (GPI-anchored) | Acidic mdpi.comgenecards.org | Initial breakdown of high M.W. HA | ~20 kDa fragments nih.govmdpi.com |

| HYAL3 | Testis, Bone marrow | Acid-active nih.gov | Not fully characterized, potential role in fertilization nih.govgenecards.org | Not definitively known |

| PH20 | Sperm surface | Broad (acidic to neutral) researchgate.net | Fertilization (cumulus matrix degradation) | Oligosaccharides |

Mechanism of Enzymatic Cleavage to Oligosaccharides, Including Hyalobiuronic Acid

Vertebrate hyaluronidases, such as HYAL1, degrade hyaluronan through a hydrolytic mechanism that involves a double-displacement reaction. nih.gov This process targets the β-1,4 glycosidic bond between an N-acetylglucosamine (GlcNAc) and a glucuronic acid (GlcA) residue. patsnap.com The catalytic mechanism involves key acidic amino acid residues, like glutamate, which act as proton donors. nih.gov The carbonyl oxygen of the substrate's acetamido group acts as a nucleophile in this reaction. nih.gov This results in the cleavage of the polymer into smaller oligosaccharides, with the predominant end product of HYAL1 activity being a tetrasaccharide. sav.sk Further degradation by exoglycosidases can then yield disaccharides like this compound.

In contrast, bacterial hyaluronate lyases utilize a "proton acceptance and donation" (PAD) mechanism for β-elimination. sav.sktsijournals.com This process also targets the β-1,4 glycosidic bond. The reaction leads to the formation of unsaturated disaccharides as the primary end product. glycoforum.gr.jp Some bacterial lyases can act in a processive manner, sliding along the hyaluronan chain and sequentially cleaving off disaccharide units. nih.gov

Oxidative Degradation of Hyaluronan

Besides enzymatic breakdown, hyaluronan can be fragmented non-enzymatically, primarily through the action of reactive oxygen species (ROS). nih.govresearchgate.net This oxidative degradation is particularly relevant in inflammatory conditions where there is an increased production of ROS. sav.skfrontiersin.org

Role of Reactive Oxygen Species (ROS) in Hyaluronan Fragmentation

Reactive oxygen species are highly reactive molecules, including the hydroxyl radical (•OH), superoxide (B77818) anion (O2•−), and hydrogen peroxide (H2O2), that can be generated during normal metabolic processes and in response to tissue injury and inflammation. nih.govresearchgate.net In pathological states like rheumatoid arthritis, the accumulation of ROS in the synovial fluid contributes to the degradation of high-molecular-weight hyaluronan. sav.sk This fragmentation leads to a decrease in the viscosity of the synovial fluid and an alteration of its biological properties. mdpi.com The degradation of hyaluronan by ROS can occur randomly along the polymer chain, producing a wide range of fragment sizes. acs.orgsav.sk This process not only reduces the size of the hyaluronan polymer but can also chemically modify the constituent monosaccharides. acs.orgdntb.gov.ua

Free Radical-Mediated Scission of Glycosidic Bonds

The most reactive of the ROS, the hydroxyl radical (•OH), is a primary mediator of hyaluronan degradation. researchgate.netsav.sk The generation of •OH in biological systems can be catalyzed by transition metals like iron through the Fenton reaction. nih.gov The hydroxyl radical can abstract hydrogen atoms from the carbon backbone of the hyaluronan polymer, creating carbon-centered macroradicals. nih.gov

When these radicals are formed at carbons involved in the glycosidic linkage, they can undergo a β-scission reaction, which results in the cleavage of the bond and the fragmentation of the hyaluronan chain. nih.govresearchgate.net Another mechanism involves hypochlorous acid (HOCl), produced by myeloperoxidase from activated phagocytes. HOCl reacts with the N-acetyl group of the glucosamine (B1671600) residue to form a chloramide. nih.govacs.org This intermediate can then form an amidyl radical, which undergoes intramolecular hydrogen abstraction to create carbon-centered radicals, ultimately leading to glycosidic bond scission through β-scission reactions. nih.govacs.org This oxidative cleavage can disrupt the interaction between hyaluronan and its cell surface receptor CD44, impacting cellular signaling. nih.gov

pH-Dependent Hydrolysis and Thermal Degradation Studies of Hyaluronan

The stability of the glycosidic bonds in hyaluronan (HA) is significantly influenced by environmental factors, particularly pH and temperature. Non-enzymatic degradation through hydrolysis is a key process that leads to the fragmentation of the polysaccharide chain, yielding smaller oligosaccharides, including the fundamental disaccharide repeating unit, this compound. This degradation is primarily driven by acid- or base-catalyzed hydrolysis and thermal energy, which promote the cleavage of glycosidic linkages.

pH-Dependent Hydrolysis

Hyaluronan is susceptible to degradation in both acidic and alkaline environments. mdpi.com Studies have shown that significant degradation occurs via hydrolysis when the pH is below 4 or above 11. mdpi.comresearchgate.net Within a pH range of 4 to 11, the polymer chains show considerably more stability. researchgate.net The degradation process in acidic conditions has been extensively studied and is characterized as a random chain scission event that follows first-order kinetics. nih.govacs.org

Research involving the hydrolysis of HA at various acidic pH values (from -0.3 to 5) and temperatures (40, 60, and 80 °C) has provided detailed insights into the degradation kinetics. nih.govacs.org The kinetic rate constant for this degradation is linearly dependent on the acid concentration. nih.govacs.org This relationship was observed for hydrolysis in HCl at 60 and 80 °C. acs.org Furthermore, the rate of hydrolysis is also linearly dependent on the pH in the range of -0.3 to 3. nih.govacs.org Around the pKa of the glucuronic acid (GlcA) moiety (approximately pH 3), the rate of decrease in the kinetic constant slows down. nih.govacs.org This change is thought to be due to a conformational change in the polymer or an increased affinity for protons as the GlcA units become charged. nih.govacs.org

Spectroscopic analysis using 1H NMR has confirmed that acid-catalyzed hydrolysis primarily cleaves the β-(1→4)-glycosidic linkage between N-acetylglucosamine (GlcNAc) and glucuronic acid. nih.govacs.org Importantly, these studies also showed that under these conditions, such as in 0.1 M HCl at 60°C for 48 hours, no de-N-acetylation of the GlcNAc units occurs. nih.govacs.org The degradation process consistently yields products with a narrow molecular weight distribution. nih.govacs.org While acid hydrolysis is well-characterized, degradation is reportedly most pronounced at high pH values. researchgate.net

Table 1: Kinetic Rate Constants (kh) for Hyaluronan Hydrolysis This table shows the kinetic rate constants for the degradation of hyaluronan in hydrochloric acid (HCl) at different concentrations and temperatures.

| Temperature (°C) | HCl Concentration (M) | Kinetic Rate Constant (kh) (h-1) |

| 60 | 0.10 | 0.00010 |

| 60 | 0.50 | 0.00052 |

| 60 | 1.0 | 0.0010 |

| 80 | 0.010 | 0.00021 |

| 80 | 0.10 | 0.0021 |

Data sourced from studies on the kinetics of hyaluronan hydrolysis. acs.org

Thermal Degradation

Elevated temperature is another critical factor that induces the degradation of hyaluronan, both in its solid state and in aqueous solutions. nih.govmdpi.com The mechanism of thermal degradation is also understood to be a random chain scission process. nih.govmdpi.comencyclopedia.pub The stability of HA is compromised at temperatures above 60°C. google.com

The rate of thermal degradation is highly dependent on the temperature. An increase from 60°C to 80°C was found to accelerate the hydrolysis rate constant by more than 20 times. acs.org Studies investigating the thermal degradation of solid sodium hyaluronate at neutral pH determined an activation energy of 127 kJ/mol. nih.gov For acid hydrolysis (in 0.1 M HCl), a similar activation energy of 137 kJ/mol was calculated, highlighting the significant energy input required to initiate cleavage, which temperature provides. nih.govacs.org Another study focusing on acid-catalyzed hydrolysis at a constant pH of 1.1 reported a slightly lower activation energy for chain scission of 97 ± 3 kJ mol−1. rsc.org

The impact of temperature is particularly pronounced at higher levels. During the initial hours of heating at 90°C (for both powder and solution) and 120°C (for powder), the decrease in molecular weight is significantly more rapid than during prolonged exposure to lower temperatures. mdpi.comencyclopedia.pub This suggests that thermal exposure can quickly fragment the long polysaccharide chains. oaepublish.com

Table 2: Activation Energy (Ea) for Hyaluronan Degradation This table presents the calculated activation energy for hyaluronan degradation under different experimental conditions.

| Condition | Activation Energy (Ea) |

| Hydrolysis in 0.1 M HCl | 137 kJ/mol |

| Thermal degradation of solid HA (neutral pH) | 127 kJ/mol |

| Acid-catalyzed hydrolysis (pH 1.1) | 97 ± 3 kJ/mol |

Data sourced from kinetic studies of hyaluronan degradation. nih.govacs.orgnih.govrsc.org

Table 3: Effect of Temperature on Hyaluronan Molecular Weight (MW) Loss This table illustrates the percentage loss of molecular weight for two different MW hyaluronan samples when heated at 60°C.

| Initial MW (kDa) | State | Heating Time (h) | MW Loss (%) |

| 1670 | Powder | 3 | 11.4 |

| 1670 | Solution | 3 | 7.7 |

| 1800 | Powder | 3 | 7.3 |

| 1800 | Solution | 3 | 3.4 |

Data sourced from a study on the thermal degradation of hyaluronan. mdpi.com

Receptor Mediated Cellular Interactions and Signal Transduction Pathways Involving Hyaluronan Oligosaccharides

Hyaluronan-Binding Proteins (Hyaladherins) and Their Functional Roles

Hyaladherins are a diverse group of proteins that specifically bind to hyaluronan and are essential for mediating its various biological effects. wikipedia.org These proteins are found in the extracellular matrix and on the cell surface, where they play key roles in cell adhesion, migration, and the structural organization of the extracellular matrix. wikipedia.org The family of hyaladherins includes several well-characterized members, each with distinct functions and tissue distributions.

Key hyaladherins and their primary functions include:

CD44: The principal cell surface receptor for hyaluronan, involved in a multitude of cellular processes including cell-cell and cell-matrix interactions, cell migration, and signal transduction. nih.govfrontiersin.org

Receptor for Hyaluronan-Mediated Motility (RHAMM; CD168): A receptor that can be found on the cell surface and intracellularly, playing a significant role in cell motility and the regulation of the cell cycle. nih.govfrontiersin.orgwikipedia.org

Hyaluronan Receptor for Endocytosis (HARE; Stabilin-2): Primarily responsible for the systemic clearance and degradation of hyaluronan from the circulation. mdpi.com

Lymphatic Vessel Endothelial Hyaluronan Receptor-1 (LYVE-1): Expressed on lymphatic endothelial cells, it is involved in the transport of hyaluronan from tissues to the lymph.

Aggrecan, Versican, Neurocan, and Brevican: These are large proteoglycans in the extracellular matrix that bind to hyaluronan to form large aggregates, contributing to the structural integrity and viscoelastic properties of tissues like cartilage. mdpi.com

Tumor Necrosis Factor-Stimulated Gene-6 (TSG-6): A secreted protein that plays a role in inflammation and tissue remodeling by modulating hyaluronan-CD44 interactions. wikipedia.org

The diverse functions of hyaladherins highlight their importance in maintaining tissue homeostasis and their involvement in pathological processes such as cancer and inflammation. wikipedia.org The specific interaction between hyaluronan and its various binding proteins dictates the functional outcome, making this a critical area of research for understanding and potentially treating various diseases.

CD44 Receptor Interactions and Associated Intracellular Signaling

CD44 stands out as the primary cell surface receptor for hyaluronan, mediating a wide range of cellular responses. nih.govfrontiersin.org The binding of hyaluronan to CD44 is not a simple on-off switch but rather a highly regulated process that initiates complex intracellular signaling cascades. This interaction is pivotal in translating extracellular cues from the microenvironment into specific cellular behaviors. aacrjournals.org

Upon binding of hyaluronan, particularly multivalent interactions with larger HA molecules, CD44 receptors can cluster on the cell surface. aacrjournals.org This clustering can lead to the recruitment of various signaling molecules into specialized membrane microdomains, often referred to as lipid rafts. aacrjournals.org The initiation of signaling from these platforms is a key step in activating downstream pathways that control cell proliferation, survival, and motility. aacrjournals.org

The CD44 gene undergoes extensive alternative splicing, giving rise to a large number of isoforms with different extracellular domains. nih.govrug.nl The standard isoform, CD44s, is the most common form. mdpi.com However, the insertion of one or more variant exons (v1-v10) into the extracellular domain generates a variety of CD44v isoforms. nih.gov

This structural diversity in CD44 isoforms has significant functional implications, particularly concerning their ability to bind hyaluronan. nih.govrug.nl While the primary hyaluronan-binding domain is located in the N-terminal region of all isoforms, the presence of the variant exons can modulate this binding affinity. For instance, some studies have shown that certain variant isoforms may have reduced hyaluronan binding capacity due to steric hindrance or changes in protein conformation caused by the additional domains. ox.ac.uk The glycosylation patterns of these variant exons can also influence ligand binding. ox.ac.uk

The expression of different CD44 isoforms is cell-type specific and can be altered in pathological conditions such as cancer. nih.gov This differential expression of isoforms with varying ligand-binding affinities adds another layer of complexity to the regulation of hyaluronan-mediated signaling. nih.gov

| Property | CD44s (standard) | CD44v (variant) |

| Structure | Lacks variant exons | Contains insertions from one or more variant exons (v1-v10) |

| Expression | Widely expressed on many cell types | Expression is more restricted and often upregulated in cancer and inflammation |

| Hyaluronan Binding | Generally binds hyaluronan | Binding affinity can be modulated (increased or decreased) depending on the specific variant exons and glycosylation |

This table summarizes the key differences between the standard and variant isoforms of the CD44 receptor.

The interaction between hyaluronan and CD44 triggers a variety of downstream signaling pathways that are crucial for regulating cell behavior. Among the most important of these are the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Focal Adhesion Kinase (FAK) pathways.

Activation of CD44 by hyaluronan can lead to the recruitment and activation of Src family kinases. aacrjournals.org This, in turn, can lead to the phosphorylation and activation of FAK, a key regulator of cell adhesion, migration, and survival. nih.govimrpress.com FAK signaling is often a downstream effect of the Raf-1/MEK1/2/ERK1/2 signaling cascade. nih.gov The ERK1/2 pathway, a central component of the mitogen-activated protein kinase (MAPK) cascade, is a major driver of cell proliferation and differentiation. nih.govresearchgate.net

The hyaluronan-CD44 interaction can also lead to the activation of other important signaling molecules, including:

PI3K/Akt pathway: This pathway is critical for cell survival and proliferation. aacrjournals.org

Rho family GTPases (e.g., Rac1, RhoA): These small GTPases are master regulators of the actin cytoskeleton and are essential for cell motility and invasion. nih.gov

The specific signaling pathways activated by hyaluronan-CD44 interaction can be cell-type dependent and are influenced by the cellular context and the molecular weight of the hyaluronan.

Receptor for Hyaluronan-Mediated Motility (RHAMM) and its Cellular Effects

The Receptor for Hyaluronan-Mediated Motility (RHAMM), also known as CD168, is another important receptor for hyaluronan that plays a significant role in cell migration and is implicated in cancer progression. frontiersin.orgwikipedia.orgfrontiersin.org Unlike CD44, RHAMM lacks a transmembrane domain and can be found on the cell surface, in the cytoplasm, and in the nucleus. frontiersin.orgnih.gov

The interaction of hyaluronan with cell surface RHAMM can stimulate cell motility, particularly in the context of wound healing and cancer metastasis. frontiersin.orgnih.gov This interaction can activate signaling pathways that lead to cytoskeletal rearrangements and the formation of focal adhesions, which are necessary for cell movement. nih.gov

Research has shown that RHAMM-mediated signaling can involve the activation of the ERK1/2 and FAK pathways, similar to CD44. nih.govnih.gov In some cellular contexts, RHAMM and CD44 can cooperate to mediate cellular responses to hyaluronan. nih.gov The expression of RHAMM is often upregulated in various cancers, and this increased expression is associated with a more aggressive tumor phenotype and a poorer prognosis. wikipedia.orgfrontiersin.org

Hyaluronan Receptor for Endocytosis (HARE) in Catabolism and Signaling

The Hyaluronan Receptor for Endocytosis (HARE), also known as Stabilin-2, is a large transmembrane glycoprotein (B1211001) primarily expressed in the sinusoidal endothelial cells of the liver, spleen, and lymph nodes. mdpi.comunl.edu Its main function is the clearance of hyaluronan and other glycosaminoglycans from the circulation through clathrin-mediated endocytosis, playing a crucial role in hyaluronan catabolism. mdpi.comunl.edu

Beyond its role in clearance, HARE has also been shown to function as a signaling receptor. nih.gov The binding of hyaluronan to HARE can initiate intracellular signaling cascades, including the activation of the NF-κB pathway. nih.govnih.gov Interestingly, this signaling activity of HARE appears to be dependent on the molecular weight of the hyaluronan, with fragments in the range of 40-400 kDa being the most effective at triggering a response. nih.gov This suggests that HARE can act as a sensor for hyaluronan fragments that may be generated during tissue injury or inflammation, thereby contributing to the cellular response to these conditions.

Role of Hyaluronan Molecular Weight in Modulating Receptor Interactions and Cellular Responses

The molecular weight of hyaluronan is a critical determinant of its biological function, largely because different-sized HA molecules interact preferentially with specific receptors and elicit distinct cellular responses. rndsystems.comresearchgate.netnih.gov

High-Molecular-Weight Hyaluronan (HMW-HA; >1000 kDa):

Typically found in healthy tissues, HMW-HA is generally considered to be anti-inflammatory, immunosuppressive, and anti-angiogenic. nih.govrndsystems.com

It primarily interacts with CD44 to maintain tissue integrity and homeostasis. nih.gov

The large size of HMW-HA allows for multivalent binding to CD44, which can lead to the formation of a pericellular coat that provides structural support and protection to cells.

Low-Molecular-Weight Hyaluronan (LMW-HA; <500 kDa) and Oligosaccharides:

These smaller fragments of hyaluronan are often generated during tissue injury, inflammation, and cancer. nih.gov

LMW-HA is pro-inflammatory, pro-angiogenic, and can stimulate cell proliferation and migration. nih.govrndsystems.com

It can interact with a broader range of receptors, including CD44, RHAMM, and Toll-like receptors (TLRs), to initiate signaling cascades that promote inflammation and tissue remodeling. nih.govresearchgate.net

The differential effects of high and low molecular weight hyaluronan are summarized in the table below:

| Feature | High-Molecular-Weight HA (HMW-HA) | Low-Molecular-Weight HA (LMW-HA) & Oligosaccharides |

| Size | >1000 kDa | <500 kDa |

| Primary Receptor Interactions | CD44 | CD44, RHAMM, TLRs |

| Cellular Responses | Anti-inflammatory, immunosuppressive, anti-angiogenic, tissue homeostasis | Pro-inflammatory, pro-angiogenic, stimulates cell proliferation and migration, tissue remodeling |

| Pathophysiological Context | Healthy tissues | Tissue injury, inflammation, cancer |

This table illustrates the contrasting roles of high and low molecular weight hyaluronan in receptor interactions and cellular responses.

The balance between the synthesis of HMW-HA and its degradation into smaller fragments is therefore crucial for maintaining tissue health, and disruptions in this balance are a hallmark of many diseases.

Differential Effects of High Molecular Weight Hyaluronan Oligosaccharides

High molecular weight hyaluronan (HMW-HA), which is the predominant form in healthy tissues, generally plays a role in maintaining tissue homeostasis and is considered to be anti-inflammatory, immunosuppressive, and anti-angiogenic. biolife-publisher.it HMW-HA interacts with its primary receptor, CD44, to initiate signaling cascades that influence cell behavior. biolife-publisher.it For instance, the binding of HMW-HA to CD44 can suppress proliferative signals and promote cell cycle arrest. nih.gov

In the context of differentiation, HMW-HA has been shown to have a significant impact. For example, it can induce the differentiation of monocytes into fibrocytes. plos.org Furthermore, in the context of osteogenesis, high molecular weight HA has been observed to increase alkaline phosphatase activity and stimulate cell mineralization in a dose-dependent manner, suggesting a role in promoting bone formation. nih.gov The interaction between HMW-HA and CD44 can also lead to the clustering of CD44 receptors on the cell surface, a process that is believed to be crucial for its biological activity. researchgate.net

| Property | Effect of High Molecular Weight Hyaluronan (HMW-HA) |

| Inflammation | Anti-inflammatory. biolife-publisher.itnih.gov |

| Angiogenesis | Anti-angiogenic. nih.gov |

| Cell Proliferation | Generally inhibitory. nih.gov |

| Cell Differentiation | Promotes differentiation of certain cell types (e.g., monocytes, osteoblasts). plos.orgnih.gov |

| Receptor Interaction | Primarily interacts with CD44, inducing receptor clustering. biolife-publisher.itresearchgate.net |

Biological Activities of Medium and Low Molecular Weight Hyaluronan Fragments (Including Hyalobiuronic Acid-Derived Oligosaccharides)

In contrast to HMW-HA, smaller fragments of hyaluronan, including medium and low molecular weight hyaluronan (LMW-HA) and oligosaccharides derived from this compound, often exhibit pro-inflammatory and pro-angiogenic properties. nih.govbiolife-publisher.it These smaller fragments are typically generated during tissue injury and inflammation through the enzymatic degradation of HMW-HA by hyaluronidases. nih.gov

LMW-HA and hyaluronan oligosaccharides can interact with a broader range of receptors, including CD44, RHAMM, and TLRs (specifically TLR2 and TLR4), to initiate signaling. plos.orgnih.gov The interaction of these smaller fragments with their receptors can trigger distinct downstream signaling pathways compared to HMW-HA. For example, LMW-HA has been shown to activate the NF-κB pathway, a key regulator of inflammation. biolife-publisher.it

Research has demonstrated that hyaluronan oligosaccharides can stimulate the proliferation of endothelial cells and induce angiogenesis. nih.gov This process is mediated through the activation of protein tyrosine kinases and a cytoplasmic signal transduction pathway involving PKC and the Raf-1/MEK-1/ERK-1 cascade. nih.gov Furthermore, these small fragments can induce the maturation of dendritic cells, key players in the immune response. oup.com In chondrocytes, hyaluronan oligosaccharides have been found to stimulate the expression of both matrix-degrading enzymes like MMP-3 and matrix-synthesizing enzymes such as HAS-2, albeit through different signaling pathways. nih.gov

| Property | Effect of Medium & Low Molecular Weight Hyaluronan (LMW-HA) & Oligosaccharides |

| Inflammation | Pro-inflammatory. biolife-publisher.itnih.gov |

| Angiogenesis | Pro-angiogenic. nih.govoup.com |

| Cell Proliferation | Stimulates proliferation of certain cell types (e.g., endothelial cells). nih.gov |

| Immune Response | Activates immune cells like dendritic cells. oup.com |

| Receptor Interaction | Interacts with CD44, RHAMM, TLR2, and TLR4. plos.orgnih.gov |

Hyaluronan's Influence on Cell Proliferation, Migration, and Differentiation

The molecular weight of hyaluronan plays a critical role in its influence on fundamental cellular processes such as proliferation, migration, and differentiation. nih.gov The balance between high and low molecular weight HA in the cellular microenvironment can therefore dictate tissue remodeling, wound healing, and pathological processes.

Cell Proliferation: The effect of hyaluronan on cell proliferation is highly dependent on its molecular size and the cell type. Low molecular weight HA has been shown to significantly enhance cell proliferation. nih.gov For instance, LMW-HA can promote the proliferation of human meniscus cells. nih.gov Conversely, high concentrations of HMW-HA can induce a dormant state in stem cells. nih.gov The proliferative effects of hyaluronan oligosaccharides are often mediated through the activation of signaling pathways such as the ERK1/2 pathway. nih.gov

Cell Migration: Hyaluronan is a well-known stimulator of cell migration. um.es This has been attributed to its ability to create a hydrated and expanded extracellular matrix, facilitating cell movement. oup.com Both high and low molecular weight forms of HA can promote cell migration, often through interactions with CD44 and RHAMM. nih.govoup.com For example, hyaluronan has been shown to stimulate tumor cell migration. nih.gov In some contexts, the pro-migratory effect of hyaluronan may be indirect, by modulating the architecture of the surrounding fibrin (B1330869) matrix. nih.gov

Cell Differentiation: Hyaluronan is a crucial regulator of cell differentiation during embryonic development and tissue morphogenesis. nih.gov The interaction of hyaluronan with its receptors can determine the fate of stem cells. nih.gov For example, HMW-HA can drive the differentiation of embryonic stem cells towards a smooth muscle lineage. oup.com In contrast, LMW-HA has been shown to inhibit fibrocyte differentiation. plos.org The molecular weight of hyaluronan can also influence osteogenic differentiation, with high molecular weight HA generally promoting bone formation, while low molecular weight HA has less of an effect on mineralization. nih.gov

| Cellular Process | Influence of High Molecular Weight HA | Influence of Low Molecular Weight HA & Oligosaccharides |

| Proliferation | Can be inhibitory, inducing dormancy in some stem cells. nih.gov | Generally stimulatory, enhancing proliferation in various cell types. nih.govnih.gov |

| Migration | Promotes migration. nih.govoup.com | Promotes migration. nih.govoup.com |

| Differentiation | Promotes differentiation of specific lineages (e.g., smooth muscle, osteoblasts). nih.govoup.com | Can inhibit differentiation of certain cell types (e.g., fibrocytes). plos.org |

Role of Hyaluronan and Its Hyalobiuronic Acid Derived Oligosaccharides in Extracellular Matrix Organization and Dynamics

Hyaluronan as a Structural Scaffold in the Extracellular Matrix (ECM)

Hyaluronan is a key architectural element of the ECM, providing structural support and helping to maintain tissue integrity. sigmaaldrich.commdpi.com In its native, high-molecular-weight form, HA adopts an expanded random coil structure that occupies a large volume and entraps significant amounts of water, contributing to tissue hydration, lubrication, and turgor. nih.govuminho.pt This property allows HA to create a hydrated and swollen matrix that provides compressive strength to tissues. sigmaaldrich.com The synthesis and degradation of HA are tightly regulated processes that modulate the chemical and physical properties of the ECM, which in turn influences cellular behavior. uminho.pt

Hyaluronan serves as a central backbone for the assembly of complex supramolecular structures within the ECM through its interactions with various hyaluronan-binding proteins, also known as hyaladherins. nih.govmdpi.com Among the most significant of these are the large aggregating proteoglycans, aggrecan and versican. physiology.org

Aggrecan: Primarily found in cartilage, aggrecan has a core protein with numerous attached chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate chains. glycoforum.gr.jpunl.edu Its N-terminal G1 domain binds specifically to hyaluronan, an interaction stabilized by a link protein. physiology.orgglycoforum.gr.jp This results in the formation of massive aggregates that are essential for the load-bearing properties of cartilage. glycoforum.gr.jp

Versican: This proteoglycan is widely distributed in many soft tissues, including skin and blood vessels. physiology.orgglycoforum.gr.jp Like aggrecan, versican binds to hyaluronan via its N-terminal G1 domain. physiology.orgnih.gov It plays a crucial role in forming a highly organized extracellular network. glycoforum.gr.jp

These interactions are critical for the structural integrity of various tissues. glycoforum.gr.jp The formation of these large aggregates contributes significantly to the space-filling and water-retaining properties of the ECM. nih.gov

| Interacting Molecule | Family/Type | Primary Location(s) | Function of Interaction with Hyaluronan |

| Aggrecan | Proteoglycan (Lectican) | Cartilage, Brain, Aorta | Forms large aggregates essential for the load-bearing capacity and resilience of cartilage. physiology.orgglycoforum.gr.jpglycoforum.gr.jp |

| Versican | Proteoglycan (Lectican) | Soft tissues (e.g., skin, blood vessels), Brain, Heart | Organizes the extracellular matrix, influences cell adhesion and migration. physiology.orgglycoforum.gr.jpresearchgate.net |

| Link Protein (HAPLN1) | Hyaladherin | Cartilage | Stabilizes the interaction between aggrecan and hyaluronan, forming stable ternary complexes. physiology.orgglycoforum.gr.jp |

| TSG-6 | Hyaladherin | Inflammatory sites | Modulates inflammation and tissue remodeling by interacting with hyaluronan. glycoforum.gr.jp |

| CD44 | Cell Surface Receptor | Various cell types | Mediates cell adhesion, migration, and signaling; anchors hyaluronan to the cell surface. nih.govglycoforum.gr.jp |

Many cell types are surrounded by a hyaluronan-rich pericellular coat, a specialized region of the ECM directly adjacent to the cell membrane. ecmjournal.orgnih.gov This coat is formed by hyaluronan synthases at the plasma membrane, which extrude the growing HA chains directly into the extracellular space. nih.govupc.edu This pericellular matrix, which can be several micrometers thick, acts as a hydrated, anti-adhesive layer that interposes between the cell and its surroundings. ecmjournal.orgnih.gov The formation of this coat is a dynamic process, with cells able to synthesize and resorb it rapidly. ecmjournal.org The thickness and organization of the pericellular coat can vary between cell types and is influenced by the specific hyaluronan synthase isoenzymes expressed. nih.govnih.gov For instance, overexpression of HAS3 has been shown to result in a thicker pericellular coat. nih.gov This coat plays a crucial role in mediating the initial interactions of cells with substrates, preceding the formation of more stable, integrin-mediated adhesions. embopress.org

Modulation of Tissue Homeostasis and Remodeling by Hyaluronan

The regulated synthesis, deposition, and degradation of hyaluronan are vital for maintaining tissue homeostasis. uminho.ptnih.gov High-molecular-weight HA is generally associated with stable, healthy tissues, where it contributes to normal tissue architecture and function. researchgate.netnih.gov Conversely, during processes such as wound healing, inflammation, and tissue remodeling, HA undergoes significant changes. nih.govahajournals.org Increased production of HA creates a loose and hydrated matrix that facilitates cell migration and proliferation, key events in tissue repair. ahajournals.org The degradation of high-molecular-weight HA into smaller fragments by enzymes like hyaluronidases or by reactive oxygen species also plays a critical role. upc.eduresearchgate.net These smaller HA oligosaccharides can act as signaling molecules, often promoting inflammatory and angiogenic responses. mdpi.com This dynamic balance between high and low molecular weight HA is a key factor in regulating the transition from a homeostatic state to one of active tissue remodeling. nih.gov

Dynamic Regulation of ECM Permeability and Solute Diffusion

The unique physicochemical properties of hyaluronan allow it to significantly influence the permeability of the ECM and the diffusion of solutes through it. The entangled network of HA chains, with their high water content, acts as a molecular sieve, regulating the movement of water, ions, and other molecules. sigmaaldrich.com This property is crucial for controlling tissue hydration and osmotic balance. mdpi.com

On the luminal surface of capillaries, the endothelial glycocalyx, which is rich in hyaluronan, forms a barrier that controls microvascular permeability. nih.govnih.gov It restricts the passage of plasma proteins and inflammatory cells from the bloodstream into the surrounding tissues. nih.govresearchgate.net The degradation of HA in the glycocalyx, for instance by hyaluronidases, leads to increased capillary permeability. nih.govresearchgate.net Studies have shown that the presence of hyaluronan is a primary determinant of the permeability of the capillary glycocalyx to solutes. nih.gov Furthermore, molecular dynamics simulations suggest that hyaluronan can interact with aquaporin-3, a water channel protein in the skin, to decrease water mobility and permeability, thereby acting as a natural regulator of water transport in the ECM. researchgate.net The organization of the ECM, particularly the interaction between collagen and glycosaminoglycans like hyaluronan, is also a critical factor in determining tissue resistance to the transport of larger molecules. aacrjournals.org

Advanced Analytical Methodologies for the Characterization of Hyalobiuronic Acid and Hyaluronan Oligosaccharides

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of hyalobiuronic acid and hyaluronan oligosaccharides. These techniques exploit the physicochemical properties of the molecules, such as size, charge, and hydrophilicity, to achieve high-resolution separation.

High-Performance Size-Exclusion Liquid Chromatography (HPLC-SEC) for Molecular Weight Distribution

High-Performance Size-Exclusion Liquid Chromatography (HPLC-SEC) is a powerful technique for determining the molecular weight (MW) and molecular weight distribution of hyaluronan and its larger oligosaccharides. mdpi.comchromatographyonline.comarvojournals.org This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times.

A validated HPLC-SEC method can simultaneously determine the concentration and molecular weight distribution of HA. mdpi.com For instance, analytical curves have been successfully developed for HA concentrations ranging from 100 to 1000 mg/L and molecular weights from 0.011 to 2.200 MDa. mdpi.com The accuracy of HPLC-SEC is highly dependent on factors such as column temperature and the composition of the mobile phase. mdpi.com The use of advanced systems like the ACQUITY APC with robust BEH column technology allows for rapid method development and analysis. lcms.cz For very large HA polymers, specialized columns with larger pore sizes are available that can analyze polymers with molecular weights exceeding 15 million Daltons. chromatographyonline.com

Table 1: HPLC-SEC Method Parameters for Hyaluronan Analysis

| Parameter | Condition | Reference |

| Columns | Ultrahydrogel 2000 | mdpi.com |

| Advanced Bio SEC 300 Å (two in tandem) and Zorbax GF-250 | arvojournals.org | |

| Shodex™ OHpak SB-807 HQ | chromatographyonline.com | |

| Mobile Phase | 0.2 M NaCl (aq) | chromatographyonline.com |

| 0.1 M sodium phosphate (B84403) buffer (pH 6.8) with 20 µM EDTA | arvojournals.org | |

| Flow Rate | 0.5 mL/min | chromatographyonline.com |

| 0.300 mL/min | arvojournals.org | |

| Temperature | 30 °C | mdpi.comchromatographyonline.com |

| Detection | Refractive Index (RI) | chromatographyonline.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of hyaluronan oligosaccharides. uni-regensburg.denih.gov This technique separates oligosaccharides based on the interaction of their negatively charged carboxyl groups with a positively charged stationary phase. Pulsed amperometric detection allows for the direct and sensitive detection of these non-derivatized carbohydrates. thermofisher.com

HPAEC-PAD has been optimized to separate hyaluronan oligosaccharides ranging from the disaccharide (this compound) up to oligomers of 25-30 disaccharide units. uni-regensburg.denih.gov The method demonstrates excellent sensitivity, with detection limits for standard oligosaccharides (2-4 disaccharides) in the low picomole range (0.2-0.3 pmol). nih.gov A complete analysis of a complex mixture of low molecular weight hyaluronan can be achieved within 40 minutes, including column equilibration. nih.gov This technique has proven useful in studying the size-dependent activity of hyaluronidases. nih.gov

Table 2: HPAEC-PAD Performance in Hyaluronan Oligosaccharide Analysis

| Analyte | Limit of Detection (LOD) | Reference |

| Standard Oligosaccharides (2-4 disaccharides) | 0.2-0.3 pmol (20-30 nM) | nih.gov |

| Saturated Hyaluronan Oligosaccharides (2-4 this compound moieties) | 7-19 pmol per band | researchgate.netnih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly well-suited for the separation of polar compounds like oligosaccharides. When coupled with mass spectrometry (MS), HILIC-MS provides a powerful tool for the analysis of this compound and its oligomers. researchgate.netresearchgate.net

HILIC has been shown to offer significant advantages over traditional reversed-phase chromatography for the analysis of HA fragments in complex biological matrices. researchgate.net A comparative study demonstrated that a HILIC column provided significantly reduced matrix effects (1-16% signal suppression) compared to a C18 column (37-83% signal suppression) when analyzing HA fragments in a chitosan-based formulation. researchgate.netresearchgate.net The stability of modern amide columns, such as the ACQUITY UPLC BEH Amide Column, allows for the use of high pH mobile phases, which can improve chromatographic resolution and enhance MS signal intensity for carbohydrates without the need for derivatization. waters.com

Reversed-Phase Chromatography with Mass Spectrometry (RP C18 LC-ESI-MS)

Reversed-Phase Chromatography (RP-LC) using a C18 stationary phase coupled with electrospray ionization mass spectrometry (ESI-MS) is a widely used method for the analysis of hyaluronan oligosaccharides. researchgate.netcapes.gov.brnih.gov This technique often employs ion-pairing reagents to enhance the retention and separation of the anionic oligosaccharides on the hydrophobic C18 column.

A method using reversed-phase ion pairing-HPLC with tributylamine (B1682462) salts in a volatile mobile phase has demonstrated excellent chromatographic resolution, separating HA oligosaccharides containing 2 to 40 monomers. researchgate.netcapes.gov.brnih.gov The online coupling with an ion trap mass spectrometer allows for the complete identification and structural characterization of each oligomer. capes.gov.brnih.gov The charge state of the detected ions in ESI-MS varies with the size of the oligosaccharide, with smaller species appearing as singly charged ions and larger oligomers exhibiting multiple charges. capes.gov.brnih.gov RP-LC-MS has also been instrumental in analyzing the complex mixtures of both even- and odd-numbered saturated oligosaccharides resulting from the radical depolymerization of hyaluronan. nih.gov

Table 3: Charge States of Hyaluronan Oligosaccharides in ESI-MS

| Oligosaccharide Size (monomers) | Predominant Charge State | Reference |

| 2-4 | [M-H]⁻ | capes.gov.brnih.gov |

| 6-10 | [M-2H]²⁻ | capes.gov.brnih.gov |

| 12-18 | [M-3H]³⁻ | capes.gov.brnih.gov |

| 20-30 | [M-4H]⁴⁻ | capes.gov.brnih.gov |

| 32-40 | [M-5H]⁵⁻ | capes.gov.brnih.gov |

Spectroscopic Approaches for Structural Analysis

Spectroscopic techniques provide invaluable information about the three-dimensional structure and conformation of this compound and hyaluronan oligosaccharides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound and its oligomers at the atomic level. slu.seslu.se Both ¹H and ¹³C NMR are used to determine the primary structure, including the glycosidic linkages, and to study the conformation of the polysaccharide chain. slu.semdpi.com

¹H NMR studies of the exchangeable amide protons in HA oligosaccharides have provided insights into the local environment of the N-acetylglucosamine (GlcNAc) residues. nih.gov The chemical shifts of these protons are sensitive to their position within the oligosaccharide chain (interior vs. terminal). nih.gov These studies have also suggested a nearly perpendicular orientation of the acetamido group relative to the sugar ring, with no strong evidence for a stable intramolecular hydrogen bond between the amide proton and the adjacent carboxyl group. nih.gov

¹³C NMR is particularly sensitive to the conformation around the glycosidic linkages. capes.gov.br Studies have shown that the chemical shifts of carbons involved in the β(1→3) glucuronidic linkage are sensitive to the degree of polymerization, solvent ionic strength, and the type of counterions present. capes.gov.br More advanced NMR techniques, including the analysis of various ³J-couplings and residual dipolar couplings, allow for a detailed conformational analysis of the N-acetyl group and the glycosidic linkages. slu.seglycoforum.gr.jp These studies support a predominant conformation for the β(1→3) linkage and suggest a conformational equilibrium at the β(1→4) linkage. slu.se

Infrared (IR) and Raman Spectroscopy for Inter-chain Interactions

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques that provide detailed information about the molecular structure and conformation of this compound and hyaluronan. preprints.org These vibrational spectroscopy methods are particularly useful for investigating the hydrogen bonding networks and inter-chain interactions that dictate the three-dimensional structure of these molecules. researchgate.net

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the vibrational modes of its functional groups. For hyaluronic acid (HA), characteristic IR absorption bands can be assigned to specific functional groups, and shifts in these bands can indicate interactions. For instance, the broad band in the 3600-3200 cm⁻¹ region is attributed to O-H and N-H stretching vibrations, and its shape is highly sensitive to hydrogen bonding. The C=O stretching vibration of the carboxyl group and the amide I and II bands of the N-acetyl group are also key indicators of conformational changes and intermolecular interactions. researchgate.netsciforschenonline.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. It is particularly sensitive to the vibrations of the molecular backbone and non-polar bonds. Specific Raman bands have been identified as markers for the skeletal conformation of hyaluronic acid. nih.gov Changes in the intensity and position of these bands can be correlated with alterations in the secondary structure and inter-chain associations. For example, studies have used Raman spectroscopy to examine the conformational changes of HA in solution and in hydrogels, providing insights into the effects of hydration and interactions with other molecules. nih.govmdpi.com

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound and its oligomers. This dual approach is essential for elucidating the complex network of hydrogen bonds that stabilize the structure and mediate interactions with the surrounding environment.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) | Significance |

| O-H and N-H stretching | 3600-3200 | - | Indicates hydrogen bonding |

| C-H stretching | 2982 | - | Alkyl chain vibrations |

| C=O stretching (Carboxyl) | ~1740 | ~1707 | Related to protonation state and H-bonding |

| Amide I (C=O stretching) | ~1650 | ~1654 | Sensitive to protein secondary structure |

| Amide II (N-H bending) | ~1550 | ~1556 | Sensitive to protein secondary structure |

| C-O-C stretching | 1041-1029 | - | Glycosidic linkage vibration |

| Skeletal Conformation | - | 899, 945, 1130 | Markers of HA conformation nih.gov |

Fluorescence Detection Methods

Fluorescence-based methods offer high sensitivity and specificity for the detection and quantification of hyaluronan oligosaccharides, often in the context of hyaluronidase (B3051955) activity assays. These methods typically rely on the use of fluorescently labeled hyaluronic acid.

One common approach involves labeling hyaluronic acid with a fluorescent dye, such as fluorescein (B123965) amine. nih.gov When the long-chain HA is intact, the proximity of the dye molecules can lead to self-quenching, resulting in a low fluorescence signal. scispace.com Upon enzymatic degradation by hyaluronidase, the HA is cleaved into smaller, fluorescein-labeled fragments. This fragmentation alleviates the self-quenching, leading to a significant increase in fluorescence intensity. nih.govscispace.com This increase in fluorescence can be monitored over time to determine the rate of enzymatic activity and, consequently, the presence and concentration of the resulting oligosaccharides.

Another sophisticated technique is Förster Resonance Energy Transfer (FRET). In this method, hyaluronic acid is dual-labeled with a donor fluorophore (e.g., fluorescein) and an acceptor fluorophore (e.g., rhodamine). nih.gov When the HA chain is intact, the donor and acceptor are in close proximity, allowing for efficient FRET to occur. This results in quenching of the donor's fluorescence and an enhanced emission from the acceptor. When hyaluronidase cleaves the HA backbone, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence. The ratio of the two emission signals provides a ratiometric readout of hyaluronidase activity, offering a robust and reliable detection method. nih.gov

Fluorescence Correlation Spectroscopy (FCS) is another powerful technique that can be used to detect hyaluronidase activity by monitoring changes in the diffusion rate of fluorescently labeled HA fragments. nih.govscispace.com As the large HA molecules are broken down into smaller oligosaccharides, their average diffusion rate increases, which can be precisely measured by FCS. scispace.com

| Method | Principle | Measured Change | Application |

| Fluorescent Labeling with Self-Quenching | Cleavage of heavily labeled HA by hyaluronidase releases self-quenching. nih.govscispace.com | Increase in fluorescence intensity. scispace.com | Detection of hyaluronidase activity. |

| Förster Resonance Energy Transfer (FRET) | Enzymatic cleavage separates donor and acceptor fluorophores on the HA chain, disrupting FRET. nih.gov | Increase in donor fluorescence, decrease in acceptor fluorescence. nih.gov | Ratiometric sensing of hyaluronidase activity. nih.gov |

| Fluorescence Correlation Spectroscopy (FCS) | Monitors the diffusion of fluorescently labeled HA and its fragments. scispace.com | Increased average diffusion rate of HA fragments. scispace.com | Sensitive measure of hyaluronidase activity. scispace.com |

Capillary Zone Electrophoresis (CZE) and Mass Spectrometry (MS) for Oligosaccharide Profiling

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged molecules like hyaluronan oligosaccharides. medwinpublishers.com When coupled with Mass Spectrometry (MS), it becomes a powerful tool for the detailed profiling and structural characterization of these complex mixtures. researchgate.netnih.govnih.gov

In CZE, charged molecules are separated in a narrow capillary filled with an electrolyte solution under the influence of a high electric field. The separation of hyaluronan oligosaccharides is based on their size-to-charge ratio. This allows for the efficient separation of a homologous series of oligosaccharides, often from the disaccharide up to larger oligomers. nih.govresearchgate.net The use of coated capillaries can minimize interactions between the analytes and the capillary wall, leading to improved separation efficiency and reproducibility. researchgate.net

The direct coupling of CZE to an electrospray ionization (ESI) source for mass spectrometry (CZE-MS) provides both separation and identification in a single analysis. researchgate.netnih.gov ESI-MS allows for the accurate determination of the molecular weights of the separated oligosaccharides, confirming their identity. oup.com Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information, such as the sequence of the saccharide units. researchgate.net

Fast CZE-MS methods have been developed that can separate a series of hyaluronan oligosaccharides in under a minute, offering high sample throughput. nih.gov These methods are invaluable for monitoring the kinetics of hyaluronidase-catalyzed degradation of hyaluronic acid. uni-regensburg.de

| Parameter | Condition 1 | Condition 2 |

| Capillary | 28 cm x 15 µm fused silica (B1680970) nih.gov | Polyacrylamide coated fused-silica researchgate.net |

| Background Electrolyte | 25 mM ammonium (B1175870) acetate, pH 8.5 nih.gov | 40 mM ammonium acetate, pH 9.0 researchgate.net |

| Separation Voltage | 35 kV nih.gov | +30 kV researchgate.net |

| Ionization Mode | Negative nih.gov | Electrospray Ionization (ESI) researchgate.net |

| Separated Analytes | 1-6 this compound moieties nih.gov | Oligosaccharides with 4-16 monomers researchgate.net |

| Analysis Time | 65 seconds nih.gov | - |

Colorimetric and Other Quantitative Assays for Hyaluronan and its Monomers

Colorimetric assays provide a straightforward and cost-effective method for the quantitative determination of total hyaluronic acid. These assays are often based on the interaction of HA with a specific dye, leading to a measurable color change.